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Abstract
Eritoran (E5564) is a synthetic structural analog of the lipid A moiety of lipopolysaccharide

(LPS), the major component of the outer membrane of Gram-negative bacteria. Developed as

a potent antagonist of Toll-like receptor 4 (TLR4), Eritoran was investigated as a therapeutic

agent for severe sepsis and other inflammatory conditions. It functions by competitively

inhibiting the binding of LPS to the MD-2 co-receptor, thereby preventing the formation of the

TLR4/MD-2/LPS complex and blocking downstream inflammatory signaling cascades. This

technical guide provides a comprehensive overview of the chemical structure, synthesis,

mechanism of action, and key experimental data related to Eritoran.

Chemical Structure and Properties
Eritoran is a complex glycolipid with a molecular formula of C₆₆H₁₂₆N₂O₁₉P₂ and a molecular

weight of 1313.68 g/mol . Its structure is based on a disaccharide backbone of two

glucosamine units, similar to the lipid A from Rhodobacter sphaeroides, which is known for its

low endotoxic activity. The detailed chemical structure and nomenclature are provided below.

Table 1: Chemical Identification of Eritoran
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Identifier Value

IUPAC Name

[(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-

[[(2R,3R,4R,5S,6R)-4-[(3R)-3-

methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-

octadec-11-enoyl]amino]-5-phosphonooxyoxan-

2-yl]oxymethyl]-3-(3-

oxotetradecanoylamino)oxan-2-yl] dihydrogen

phosphate

CAS Number 185955-34-4

Development Code E5564

Synthesis of Eritoran
The precise, step-by-step synthesis of Eritoran is proprietary information held by its developer,

Eisai Co., Ltd. and is not fully disclosed in publicly available literature. However, based on the

general principles of lipid A analog synthesis, a plausible synthetic strategy can be outlined.

The synthesis of such complex molecules typically involves a convergent approach, where key

monosaccharide building blocks are synthesized and then coupled to form the disaccharide

core. This is followed by the regioselective introduction of the various fatty acid chains and

phosphate groups.

The synthesis of Eritoran is noted to be less complex than its predecessor, E5531, which was

a significant factor in its development.[1] The general synthetic workflow would likely involve

the following key stages:

Preparation of Monosaccharide Building Blocks: Synthesis of appropriately protected

glucosamine derivatives that will form the two units of the disaccharide backbone.

Glycosylation: Coupling of the two monosaccharide units to form the disaccharide core.

Regioselective Acylation: Stepwise introduction of the specific fatty acid chains at the desired

positions on the disaccharide.

Phosphorylation: Addition of the phosphate groups to the designated hydroxyl groups.
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Deprotection: Removal of all protecting groups to yield the final Eritoran molecule.

General Synthetic Workflow for Eritoran

Protected Glucosamine Derivatives Glycosylation Disaccharide Core Regioselective Acylation Acylated Disaccharide Phosphorylation Phosphorylated Disaccharide Deprotection Eritoran (E5564)

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of Eritoran.

Mechanism of Action: TLR4 Antagonism
Eritoran exerts its anti-inflammatory effects by acting as a competitive antagonist of the Toll-

like receptor 4 (TLR4) signaling pathway.[2] This pathway is a critical component of the innate

immune system, responsible for recognizing lipopolysaccharide (LPS) from Gram-negative

bacteria.

The activation of TLR4 by LPS is a multi-step process involving several proteins:

LPS-Binding Protein (LBP): LBP binds to LPS in the bloodstream and facilitates its transfer

to CD14.

CD14: A receptor that can be either soluble (sCD14) or membrane-bound (mCD14), which

then presents LPS to the TLR4/MD-2 complex.

Myeloid Differentiation Factor 2 (MD-2): A co-receptor that forms a complex with TLR4 and is

essential for LPS recognition. The lipid A portion of LPS binds directly to a hydrophobic

pocket within MD-2.

Toll-Like Receptor 4 (TLR4): The binding of the LPS/MD-2 complex to TLR4 induces its

dimerization, which initiates downstream intracellular signaling.

Eritoran, being a structural analog of lipid A, competitively binds to the same hydrophobic

pocket on MD-2.[3] However, unlike the agonistic binding of LPS, the binding of Eritoran to
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MD-2 does not induce the conformational changes necessary for TLR4 dimerization and

subsequent signaling. This effectively blocks the inflammatory cascade at its inception.

TLR4 Signaling Pathway and Eritoran Inhibition
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Caption: Eritoran competitively inhibits LPS binding to MD-2, blocking TLR4 signaling.

Preclinical and Clinical Data
Eritoran has been evaluated in numerous preclinical and clinical studies to assess its efficacy

and safety as a treatment for severe sepsis.

In Vitro and Ex Vivo Studies
In vitro and ex vivo studies have consistently demonstrated the potent inhibitory effect of

Eritoran on LPS-induced inflammatory responses. In human whole blood and isolated

monocyte cultures, Eritoran has been shown to inhibit the production of key pro-inflammatory

cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β

(IL-1β) in a dose-dependent manner.

Table 2: In Vitro Efficacy of Eritoran in Human Whole Blood

Parameter Value Reference

LPS Challenge 1 ng/mL [4]

Eritoran Concentration 4 mg, 12 mg, 28 mg infusions [4]

Outcome
Dose-dependent inhibition of

LPS-induced TNF-α production
[4]

In Vivo Animal Models
In various animal models of endotoxemia and sepsis, Eritoran has shown protective effects.

Administration of Eritoran in mice and rats prior to or shortly after a lethal dose of LPS resulted

in a significant reduction in circulating cytokine levels and improved survival rates.

Table 3: In Vivo Efficacy of Eritoran in a Mouse Model of Endotoxemia
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Parameter Value Reference

Animal Model C57BL/6 mice [5]

LPS Challenge
3 mg/kg BW, intraperitoneal

injection
[5]

Eritoran Dose 5 mg/kg BW, intravenous [5]

Outcome

Significant reduction in plasma

IL-6 and IFN-γ levels at 6

hours post-LPS challenge

[5]

Clinical Trials
Eritoran has undergone extensive clinical development, including Phase I, II, and III trials for

the treatment of severe sepsis.

Phase I trials in healthy volunteers demonstrated that Eritoran was well-tolerated and

effectively inhibited the systemic inflammatory response to intravenous LPS administration.

A Phase II trial in patients with severe sepsis suggested a potential dose-dependent

reduction in mortality, particularly in patients with a high predicted risk of death.[6]

The large, multinational Phase III ACCESS (A Controlled Comparison of Eritoran and

Placebo in Patients with Severe Sepsis) trial, however, did not meet its primary endpoint of a

statistically significant reduction in 28-day all-cause mortality.[7][8]

Table 4: Overview of the Phase III ACCESS Trial
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Parameter Eritoran Group Placebo Group Reference

Number of Patients 1304 657 [7]

Dosage
105 mg total dose

over 6 days
Placebo [7]

Primary Endpoint (28-

day all-cause

mortality)

28.1% 26.9% [7]

P-value 0.59 - [7]

Despite the disappointing results in the large-scale sepsis trial, research into other potential

applications for Eritoran, such as in influenza-induced acute lung injury and other TLR4-

mediated inflammatory conditions, has been explored.[5]

Experimental Protocols
In Vitro LPS-Induced TNF-α Release Assay in Human
Whole Blood
This protocol is a generalized procedure based on methodologies described in the literature.[9]

[10][11]

Blood Collection: Draw venous blood from healthy volunteers into sterile tubes containing an

anticoagulant (e.g., heparin).

Pre-incubation with Eritoran: In a 96-well plate, add 180 µL of whole blood to each well. Add

10 µL of Eritoran solution at various concentrations (or vehicle control) and pre-incubate for

30-60 minutes at 37°C in a 5% CO₂ incubator.

LPS Stimulation: Add 10 µL of LPS solution (e.g., from E. coli O111:B4) to a final

concentration of 1-10 ng/mL.

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

Sample Collection: Centrifuge the plate at 400 x g for 10 minutes to pellet the blood cells.
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Cytokine Analysis: Carefully collect the plasma supernatant and measure the concentration

of TNF-α using a commercially available ELISA kit according to the manufacturer's

instructions.

In Vitro TNF-α Release Assay Workflow

Collect Human Whole Blood

Pre-incubate with Eritoran/Vehicle

Stimulate with LPS

Incubate at 37°C

Centrifuge to separate plasma

Measure TNF-α in plasma by ELISA

Data Analysis

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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